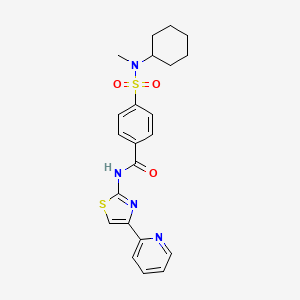

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a sulfamoyl group substituted with N-cyclohexyl and N-methyl moieties at the 4-position of the benzene ring. The thiazole ring at the amide nitrogen is further substituted with a pyridin-2-yl group at its 4-position.

Properties

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-26(17-7-3-2-4-8-17)31(28,29)18-12-10-16(11-13-18)21(27)25-22-24-20(15-30-22)19-9-5-6-14-23-19/h5-6,9-15,17H,2-4,7-8H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVLABJKTOKOBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the thiazole and pyridine rings through cyclization reactions. The cyclohexyl and methylsulfamoyl groups are then introduced via sulfonation and alkylation reactions, respectively. Common reagents used in these steps include thionyl chloride, pyridine, and various sulfonating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole and pyridine rings suggests possible interactions with biological macromolecules.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The specific activity of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide would depend on its interaction with biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Notes

Structural uniqueness : The cyclohexyl-methyl sulfamoyl group distinguishes this compound from most reported analogs, which typically feature smaller alkyl or aryl substituents.

Data limitations : Direct biological or physicochemical data for the target compound are absent in the provided evidence; comparisons rely on structurally related molecules.

Synthetic feasibility : The proposed route is feasible based on methods for analogous sulfamoyl benzamides , but optimization may be required for yield and purity.

Biological Activity

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. The compound's structure includes a sulfamoyl group, a thiazole ring, and a pyridine moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H24N4O3S2

- Molecular Weight : 456.58 g/mol

- CAS Number : 442557-09-7

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Src Kinase Inhibition : Compounds with similar structures have been evaluated for their Src kinase inhibitory activities. For instance, N-benzyl substituted thiazole derivatives demonstrated significant inhibition against c-Src kinase with GI50 values ranging from 1.34 µM to 2.51 µM in various cell lines, suggesting that structural modifications can enhance or diminish activity .

- Glucokinase Activation : Research indicates that thiazole derivatives can act as glucokinase (GK) activators, which are beneficial in managing type 2 diabetes mellitus (T2DM). These compounds can regulate glucose homeostasis while minimizing risks such as hypoglycemia and dyslipidemia .

- Cell Proliferation Inhibition : In studies involving cancer cell lines, similar thiazole-containing compounds exhibited potent anti-proliferative effects. For example, modifications in the thiazole structure led to variations in lipophilicity and cellular uptake, influencing their anticancer activity .

Biological Activity Data

| Compound | Target | Activity | GI50 Value (µM) | Reference |

|---|---|---|---|---|

| This compound | c-Src Kinase | Inhibitory | TBD | TBD |

| Thiazole Derivative A | c-Src Kinase | Inhibitory | 1.34 | |

| Thiazole Derivative B | GK Activator | Activating | TBD |

Case Studies

- Src Kinase Inhibition Study : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit Src kinase in engineered cell lines. The study highlighted the importance of structural modifications on the potency of these compounds, with some derivatives showing enhanced inhibitory effects compared to others .

- Diabetes Management Research : Investigations into cycloalkyl-fused N-thiazol-2-yl-benzamides revealed their potential as partial GK activators, demonstrating improved regulation of glucose levels in diabetic models without significant side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.